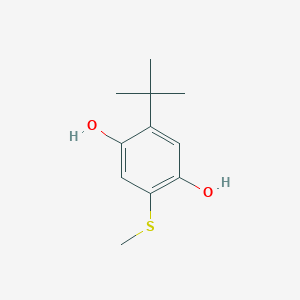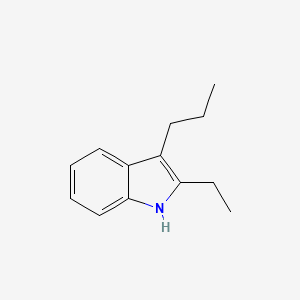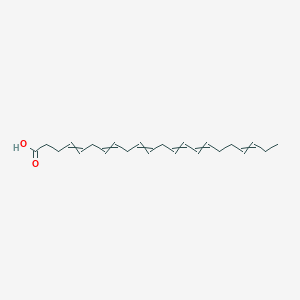phosphanium nitrate CAS No. 138710-74-4](/img/structure/B14262546.png)
[10-(Diphenylphosphanyl)decyl](trimethyl)phosphanium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Diphenylphosphanyl)decylphosphanium nitrate: is a chemical compound that belongs to the class of phosphonium salts This compound is characterized by the presence of a phosphanyl group attached to a decyl chain, which is further connected to a trimethylphosphanium group The nitrate anion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decylphosphanium nitrate typically involves the reaction of diphenylphosphine with a decyl halide to form the intermediate [10-(Diphenylphosphanyl)decyl]phosphine. This intermediate is then reacted with trimethylphosphine to yield the desired phosphonium salt. The final step involves the addition of nitric acid to form the nitrate salt. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 10-(Diphenylphosphanyl)decylphosphanium nitrate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 10-(Diphenylphosphanyl)decylphosphanium nitrate can undergo oxidation reactions, where the phosphanyl group is oxidized to form phosphine oxides.
Reduction: The compound can also participate in reduction reactions, where the nitrate anion can be reduced to form nitrogen oxides.
Substitution: The phosphanyl group can undergo substitution reactions with various electrophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in polar solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Phosphine oxides
Reduction: Nitrogen oxides
Substitution: New phosphonium salts with varying alkyl or acyl groups
Applications De Recherche Scientifique
Chemistry: In chemistry, 10-(Diphenylphosphanyl)decylphosphanium nitrate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology: The compound has potential applications in biological research as a probe for studying phosphine-based interactions in biological systems. Its unique structure allows it to interact with various biomolecules, providing insights into cellular processes.
Medicine: In medicine, 10-(Diphenylphosphanyl)decylphosphanium nitrate is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability, making it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used as an additive in the production of advanced materials. Its ability to modify the properties of polymers and other materials makes it valuable in the development of high-performance materials.
Mécanisme D'action
The mechanism of action of 10-(Diphenylphosphanyl)decylphosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can act as a redox agent, participating in electron transfer reactions that modulate cellular processes.
Comparaison Avec Des Composés Similaires
- 10-(Diphenylphosphanyl)decylphosphanium chloride
- 10-(Diphenylphosphanyl)decylphosphanium bromide
- 10-(Diphenylphosphanyl)decylphosphanium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 10-(Diphenylphosphanyl)decylphosphanium nitrate exhibits unique properties due to the presence of the nitrate anion. The nitrate anion can participate in additional redox reactions, enhancing the compound’s versatility in various applications. Additionally, the nitrate salt may exhibit different solubility and stability profiles, making it more suitable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
138710-74-4 |
|---|---|
Formule moléculaire |
C25H39NO3P2 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
10-diphenylphosphanyldecyl(trimethyl)phosphanium;nitrate |
InChI |
InChI=1S/C25H39P2.NO3/c1-27(2,3)23-17-9-7-5-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25;2-1(3)4/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3;/q+1;-1 |
Clé InChI |
ZQKWKXONRDXNQB-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C)(C)CCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



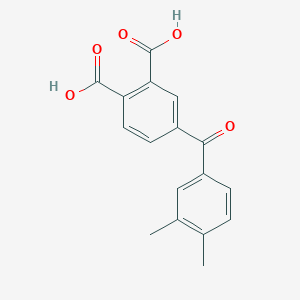
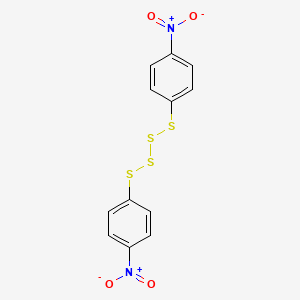

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
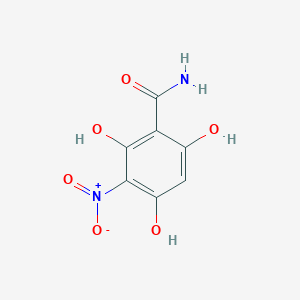
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
